Product packaging for Methyl 4-hydroxyisoquinoline-3-carboxylate(Cat. No.:CAS No. 1108146-90-2)

Methyl 4-hydroxyisoquinoline-3-carboxylate

Cat. No.: B1381213
CAS No.: 1108146-90-2
M. Wt: 203.19 g/mol
InChI Key: IIIGXUWKEAXZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Architecture & IUPAC Conventions

Methyl 4-hydroxyisoquinoline-3-carboxylate (C₁₁H₉NO₃) is a heterocyclic aromatic compound featuring an isoquinoline backbone substituted with hydroxyl and methyl carboxylate groups. The IUPAC name derives from the parent structure isoquinoline, a bicyclic system comprising a benzene ring fused to a pyridine ring. The numbering begins at the nitrogen atom in the pyridine moiety, proceeding clockwise around the fused rings. The hydroxyl group occupies the 4-position, while the methyl ester substituent resides at the 3-position (Figure 1).

The molecular formula (C₁₁H₉NO₃) corresponds to a molecular weight of 203.19 g/mol. Key structural descriptors include:

  • SMILES : COC(=O)C1=C(O)C2=CC=CC=C2C=N1
  • InChIKey : IIIGXUWKEAXZBR-UHFFFAOYSA-N

The ester group introduces polarity, while the hydroxyl group enables hydrogen bonding. The planar isoquinoline system facilitates π-π stacking interactions in solid-state configurations.

Isomeric Relationships to Quinoline Carboxylate Derivatives

Isoquinoline and quinoline are structural isomers differing in nitrogen placement. This compound exhibits multiple isomeric forms:

Isomer Type Example Compound Key Structural Difference
Positional Isomer Methyl 4-hydroxyquinoline-3-carboxylate Nitrogen at position 1 (quinoline) vs. 2 (isoquinoline)
Functional Group Isomer 5-Hydroxyisoquinoline-4-carboxylic acid Carboxylic acid vs. methyl ester
Tautomeric Isomer 4-Oxo-1,4-dihydroisoquinoline-3-carboxylate Keto-enol tautomerism

Quinoline carboxylates, such as methyl 8-hydroxyquinoline-2-carboxylate, share similar reactivity but differ in electronic distribution due to nitrogen positioning. The isoquinoline scaffold confers distinct electronic properties, altering dipole moments (1.8 D for isoquinoline vs. 2.1 D for quinoline).

Tautomeric Behavior & Resonance Stabilization Phenomena

The 4-hydroxy group participates in keto-enol tautomerism, stabilized by resonance within the conjugated system:

Enol Form :

  • Hydroxyl group at C4
  • Aromatic sextet maintained across isoquinoline

Keto Form :

  • Oxo group at C4
  • Localized double bond between C3-C4

Experimental studies on 3-hydroxyisoquinoline analogs reveal a solvent-dependent equilibrium. In non-polar solvents (e.g., diethyl ether), the lactim (enol) form dominates, while aqueous environments favor the lactam (keto) tautomer. For this compound, the ester group at C3 electronically stabilizes the enol form via conjugation, reducing keto-enol interconversion energy by ~15 kJ/mol compared to carboxylic acid derivatives.

Resonance structures delocalize the hydroxyl proton’s charge across the isoquinoline ring and ester moiety, enhancing stability (Figure 2).

Crystallographic Characterization & Solid-State Packing

X-ray diffraction data for this compound remains unreported, but analogous compounds provide insights:

Property Observation (Analogous Compounds) Source
Hydrogen Bonding O-H⋯O=C interactions between hydroxyl and ester groups
π-π Stacking Face-to-face alignment of isoquinoline rings (3.4 Å separation)
Unit Cell Parameters Monoclinic system (a=7.2 Å, b=10.1 Å, c=12.3 Å, β=95°)

The methyl ester’s steric bulk influences packing efficiency, reducing density (predicted 1.32 g/cm³) compared to unsubstituted isoquinolines (1.62 g/cm³). Synchrotron studies of similar compounds reveal planar molecular geometries with dihedral angles <5° between the carboxylate and isoquinoline planes.

Figure 1 : Molecular structure of this compound highlighting IUPAC numbering and substituent positions.
Figure 2 : Resonance stabilization of the enol tautomer through conjugation with the ester group.

(Figures omitted in text format; illustrative descriptions provided.)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B1381213 Methyl 4-hydroxyisoquinoline-3-carboxylate CAS No. 1108146-90-2

Properties

IUPAC Name

methyl 4-hydroxyisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-10(13)8-5-3-2-4-7(8)6-12-9/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIGXUWKEAXZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Synthesis via Aromatic Nitration and Reduction

Another well-documented route involves initial nitration of phenolic precursors, followed by reduction and cyclization steps to form the isoquinoline core:

  • Nitration: Aromatic nitration of phenolic compounds (e.g., phenol derivatives) using concentrated sulfuric acid and sodium nitrate to introduce nitro groups at specific positions.
  • Reduction: Catalytic hydrogenation (e.g., Pd/C under H₂) reduces nitro groups to amino groups, yielding amino-phenolic intermediates.
  • Cyclization: Condensation of amino-phenolic compounds with formyl or acyl derivatives under suitable conditions (e.g., using N,N'-carbonyldiimidazole) facilitates cyclization to form the isoquinoline ring system.

This route is exemplified in the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives, including methyl esters, with high yields and regioselectivity.

Research Findings:

  • The synthesis of 4-hydroxyquinoline-3-formic acid involves condensation of amino-phenolic intermediates with N,N'-dimethylformamide dimethyl acetal, followed by hydrolysis to obtain the acid (see).

Reaction Data Table:

Step Reagents Conditions Yield Notes
1 Nitrating agents Cold, controlled High Regioselective nitration
2 Catalytic H₂ Hydrogenation >90% Nitro to amino reduction
3 Formylating agents Reflux Moderate Cyclization to isoquinoline

Condensation of Phenolic Precursors with Formaldehyde Derivatives

A more recent approach involves Pictet–Spengler cyclization, where phenolic compounds react with formaldehyde or derivatives to form the isoquinoline core directly:

  • Procedure: Phenolic compounds react with formaldehyde in the presence of acids (e.g., HBr or TFA) to generate tetrahydroisoquinoline intermediates, which then undergo oxidation or further functionalization to yield methyl 4-hydroxyisoquinoline-3-carboxylate.

Research Data:

  • This method offers a straightforward route with high regioselectivity and operational simplicity, suitable for scale-up.

Reaction Data Table:

Step Reagents Conditions Yield Notes
1 Formaldehyde Acidic medium High Cyclization to tetrahydroisoquinoline
2 Oxidation Mild Moderate Aromatization to isoquinoline

Summary of Preparation Methods

Method Key Features Advantages Limitations
Direct methylation Methylation of hydroxyl groups using methyl iodide Simple, high yield Selectivity can be challenging
Multi-step nitration-reduction Aromatic nitration, reduction, cyclization High regioselectivity Longer process, requires multiple steps
Pictet–Spengler cyclization Condensation with formaldehyde derivatives Operationally simple Requires specific intermediates
Use of commercial intermediates Starting from phenolic or isoquinoline derivatives Cost-effective Limited flexibility

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

MHIC has been extensively studied for its potential therapeutic applications:

  • Enzyme Inhibition : It acts as an inhibitor of prolyl hydroxylase domain enzymes, which are involved in hypoxia signaling pathways. This inhibition can stabilize hypoxia-inducible factors (HIFs), potentially leading to therapeutic strategies for conditions like anemia and cancer.
  • Antimicrobial Properties : Research indicates that MHIC exhibits antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation, although further studies are required to elucidate the exact mechanisms and efficacy in clinical settings.

Organic Synthesis

MHIC serves as a building block in the synthesis of more complex isoquinoline derivatives. Its unique functional groups allow for diverse chemical modifications, enhancing its utility in organic synthesis.

Industrial Applications

In the industrial sector, MHIC is being explored for its potential in developing new materials and chemical processes. Its structural properties may lead to innovative applications in material science.

Case Studies and Experimental Data

Several studies have highlighted the efficacy of MHIC:

  • Anticancer Activity : In vitro studies have demonstrated that MHIC can inhibit the growth of various cancer cell lines, suggesting its potential use as a chemotherapeutic agent. Further investigation into its pharmacokinetics and toxicity profiles is warranted.
  • Antimicrobial Efficacy : Experimental data indicate that MHIC exhibits significant antimicrobial activity against a range of bacterial strains, positioning it as a potential candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of Methyl 4-hydroxyisoquinoline-3-carboxylate, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate C₁₇H₁₃NO₄ 295.29 4-OH, 7-phenoxy, 3-COOCH₃ Pharmaceutical intermediate
Methyl 7-(4-chlorophenoxy)-4-hydroxyisoquinoline-3-carboxylate C₁₇H₁₂ClNO₄ 329.05 4-OH, 7-(4-Cl-phenoxy), 3-COOCH₃ Higher lipophilicity due to Cl
Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate C₁₂H₁₁NO₃S ~249.29* 4-OH, 2-SCH₃, 3-COOCH₃ (quinoline core) Molecular docking studies for drug design
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate C₁₃H₁₃NO₄ ~263.25* 4-OH, 8-OCH₃, 3-COOC₂H₅ (quinoline core) Structural similarity score: 0.71
Methyl 3-chloroisoquinoline-4-carboxylate C₁₁H₈ClNO₂ 221.64 3-Cl, 4-COOCH₃ (no hydroxyl) Halogenated intermediate

Note: Molecular weights marked with () are estimated based on formulas.

Key Structural and Functional Differences

Core Structure: this compound features an isoquinoline core (nitrogen at position 2), whereas analogues like Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate and Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate are based on a quinoline core (nitrogen at position 1). This difference impacts electronic properties and binding interactions .

Substituent Effects: The 7-phenoxy group in the target compound enhances lipophilicity compared to simpler analogues. The methylthio (-SCH₃) group in Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate introduces sulfur-based reactivity, enabling unique pharmacological interactions .

Ester Group Variations: Replacement of the methyl ester (COOCH₃) with an ethyl ester (COOC₂H₅) in Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate alters solubility and metabolic stability. Ethyl esters are generally more lipophilic but slower to hydrolyze in vivo .

Biological Activity

Methyl 4-hydroxyisoquinoline-3-carboxylate (MHIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an enzyme inhibitor and its antimicrobial and anticancer properties. This article explores the biological activity of MHIC, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉NO₃
  • Molecular Weight : Approximately 191.18 g/mol
  • Structural Features : The compound features an isoquinoline structure with a hydroxyl group at the 4-position and a carboxylate ester at the 3-position, which are critical for its biological activity.

MHIC has been shown to interact with specific enzymes and pathways, particularly:

  • Inhibition of Prolyl Hydroxylase Domain Enzymes : This interaction stabilizes hypoxia-inducible factors (HIFs), which play a crucial role in cellular responses to low oxygen levels. This property suggests potential applications in treating conditions like anemia and cancer.
  • Antimicrobial Activity : Research indicates that MHIC exhibits antimicrobial properties against various pathogens, although specific mechanisms are still under investigation.

Anticancer Properties

Several studies have highlighted the anticancer potential of MHIC and its derivatives:

  • Cell Line Studies : In vitro experiments have demonstrated that MHIC can inhibit the growth of cancer cell lines, including those associated with leukemia and solid tumors. For instance, derivatives have shown enhanced activity against L5178Y lymphoma and Lewis lung carcinoma .
  • Case Study : A study involving tumor-bearing mice showed that administration of hydroxyl-substituted derivatives led to significant prolongation of survival, suggesting effective antitumor activity .

Antimicrobial Properties

MHIC has been evaluated for its antimicrobial efficacy:

  • Activity Against Pathogens : Preliminary studies suggest that MHIC exhibits activity against various bacteria and fungi. However, detailed susceptibility testing is required to establish its effectiveness against specific strains.

Synthesis and Derivatives

The synthesis of MHIC has been explored extensively, leading to various derivatives that enhance its biological activity:

Compound NameStructural FeaturesUnique Aspects
Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylateChlorine substitution at the 1-positionPotentially enhanced reactivity
Methyl 1-ethoxy-3-hydroxyisoquinoline-4-carboxylateEthoxy group at the 1-positionAltered solubility and biological activity
Methyl 3-hydroxy-1-methoxyisoquinoline-4-carboxylateMethoxy group at the 1-positionDifferent electronic properties affecting reactivity

These derivatives have been synthesized to explore their enhanced biological activities compared to the parent compound .

Case Studies and Experimental Data

  • Anticancer Activity :
    • In vivo studies indicated that methylated derivatives exhibited superior anticancer effects compared to non-methylated counterparts. For example, compounds were administered intraperitoneally to mice bearing tumors, resulting in prolonged survival rates .
  • Antimicrobial Efficacy :
    • Initial evaluations demonstrated that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria; however, further testing is necessary to confirm these findings across broader pathogen spectra .

Future Directions

The ongoing research into MHIC's biological activities suggests several promising avenues for future investigation:

  • Mechanistic Studies : Further elucidation of the molecular targets and pathways influenced by MHIC will enhance understanding of its therapeutic potential.
  • Clinical Applications : Given its enzyme inhibition properties, exploring clinical applications in treating hypoxia-related conditions could be beneficial.
  • Development of Derivatives : Continued synthesis and evaluation of MHIC derivatives may yield compounds with improved efficacy and specificity for various therapeutic targets.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydroxyisoquinoline-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

  • Esterification and Coupling Reactions : Start with a hydroxyl-substituted isoquinoline precursor. Use methoxycarbonylation via coupling agents (e.g., DCC/DMAP) to introduce the methyl ester group. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to improve yield .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor purity via TLC .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of methyl chloroformate) and use inert atmospheres (N₂/Ar) to minimize side reactions .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

  • NMR Analysis : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl₃. Key signals include:
    • ¹H NMR : Downfield singlet for the hydroxyl proton (~10–12 ppm), methyl ester protons at ~3.8–4.0 ppm, and aromatic protons in the isoquinoline ring (6.5–8.5 ppm) .
    • ¹³C NMR : Carbonyl carbons (ester: ~165–170 ppm; carboxylate: ~170–175 ppm) .
  • Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak). Compare with theoretical m/z values .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

Methodological Answer:

  • Recrystallization : Use a solvent pair like methanol/water or ethyl acetate/hexane to selectively crystallize the product .
  • Chromatographic Techniques : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) for high-purity isolation. Monitor fractions via UV-Vis at 254 nm .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and validated?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å). Collect data at 100 K to minimize thermal motion .
  • Structure Solution : Apply direct methods (SHELXT) for phase determination. Refine using SHELXL with full-matrix least-squares against .
  • Validation : Check for consistency using Mercury CSD (e.g., bond lengths/angles, R-factor ≤ 0.05). Generate ORTEP diagrams to visualize thermal ellipsoids .

Q. What computational methods are suitable for analyzing the conformational flexibility of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate puckering parameters (e.g., Cremer-Pople coordinates) to quantify ring distortions .
  • Torsion Angle Analysis : Use software like Gaussian or ORCA to map rotational barriers of the ester group. Compare with crystallographic data (e.g., torsion angles from SC-XRD) .

Q. How can researchers assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinase assays) or cytotoxicity (MTT assay) using cancer cell lines (e.g., HeLa, MCF-7). Normalize activity to positive controls (e.g., doxorubicin) .
  • Structure-Activity Relationship (SAR) : Modify functional groups (e.g., ester to amide) and compare IC₅₀ values. Use molecular docking (AutoDock Vina) to predict binding modes .

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid skin contact—wash with soap/water for 15 minutes if exposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxyisoquinoline-3-carboxylate
Reactant of Route 2
Methyl 4-hydroxyisoquinoline-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.